Phosphite de triisodécyl

Vue d'ensemble

Description

Triisodecyl phosphite is a clear liquid that belongs to the class of trialkyl phosphites. It is primarily used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . Its chemical formula is (C10H21O)3P, and it has a molecular weight of 502.79 g/mol .

Applications De Recherche Scientifique

Triisodecyl phosphite has a wide range of applications in scientific research and industry:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing.

Biology: Employed in the synthesis of biologically active phosphite esters.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used as a heat and color stabilizer in the production of plastics, lubricants, and coatings

Mécanisme D'action

Target of Action

Triisodecyl phosphite primarily targets polymers, acting as a heat stabilizer . It is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .

Mode of Action

Triisodecyl phosphite functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It decomposes hydroperoxides, a process that is crucial in preventing the oxidative degradation of polymers . The reactivity of triisodecyl phosphite in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Biochemical Pathways

The primary biochemical pathway affected by triisodecyl phosphite is the oxidative degradation pathway of polymers . By decomposing hydroperoxides, triisodecyl phosphite interrupts the chain reactions that lead to polymer degradation . This results in the stabilization of the polymer structure during processing and long-term applications .

Pharmacokinetics

It has a molecular weight of 502.79 , and it’s a liquid at room temperature with a density of 0.884 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of triisodecyl phosphite’s action primarily involve the prevention of oxidative degradation of polymers . By decomposing hydroperoxides, it prevents the breakdown of polymer chains, thereby preserving the structural integrity and functional properties of the polymers .

Action Environment

The action, efficacy, and stability of triisodecyl phosphite can be influenced by various environmental factors. These include the nature of the substrate to be stabilized, the reaction conditions, and the structure of the triisodecyl phosphite itself . For instance, its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triisodecyl phosphite is synthesized through the reaction of phosphorus trichloride with isodecanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

PCl3+3C10H21OH→(C10H21O)3P+3HCl

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride .

Industrial Production Methods

In industrial settings, triisodecyl phosphite is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of phosphorus trichloride to a solution of isodecanol in the presence of a base. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Triisodecyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triisodecyl phosphate.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and isodecanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated phosphites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: This reaction typically occurs under acidic or basic conditions.

Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.

Major Products Formed

Oxidation: Triisodecyl phosphate.

Hydrolysis: Phosphorous acid and isodecanol.

Substitution: Halogenated phosphites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris(nonylphenyl) phosphite

- Triphenyl phosphite

- Trilauryl phosphite

- Distearyl pentaerythritol diphosphite

Uniqueness

Triisodecyl phosphite is unique due to its high molecular weight and low volatility, which make it particularly effective as a stabilizer in high-temperature applications. Compared to other phosphites, it offers better hydrolytic stability and compatibility with a wide range of polymers .

Activité Biologique

Triisodecyl phosphite (TIDP), a phosphite ester, is recognized for its application as a stabilizer in various industrial processes, particularly in plastics and polymers. Understanding its biological activity is crucial for assessing its environmental and health impacts. This article delves into the biological effects, toxicity, and hydrolysis behavior of TIDP, supported by data tables and case studies.

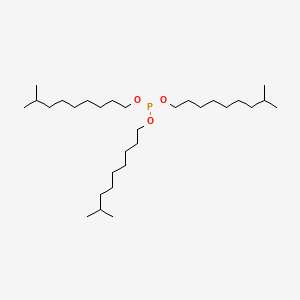

Triisodecyl phosphite has the following chemical structure:

- Molecular Weight : 502.8 g/mol

- CAS Number : 25448-25-3

Toxicity Studies

TIDP has been evaluated for its toxicity through various studies, primarily focusing on acute and chronic effects on different organisms. The results are summarized in the following table:

| Study Type | Organism | Exposure Route | LD50 (mg/kg) | Key Findings |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral | 5,000 | No significant acute toxicity observed |

| Acute Dermal Toxicity | Rabbit | Dermal | 5,000 | No skin irritation noted |

| Genotoxicity | Mouse | Oral | Not applicable | Negative results in micronucleus test |

| Environmental Impact | Algae | Aquatic | NOEC > 100 mg/L | Not classified as harmful to aquatic life |

The acute oral and dermal toxicity studies indicate that TIDP has a relatively high LD50 value, suggesting low acute toxicity. Furthermore, genotoxicity tests have shown no mutagenic effects in vivo, indicating a favorable safety profile regarding genetic damage.

Hydrolysis Behavior

TIDP undergoes hydrolysis in the presence of moisture, resulting in phosphorous acid and isodecanol as degradation products. The hydrolysis rates decrease with increasing molecular weight of the alkyl chains involved. This behavior is significant as it affects both the environmental persistence and biological activity of TIDP.

Case Study 1: Environmental Impact Assessment

A screening assessment conducted by Canadian authorities evaluated the environmental risks associated with TIDP. The study concluded that TIDP does not meet the criteria for being a danger to human health or the environment under Canadian law. This was based on exposure estimates and critical effect levels identified in health effects studies .

Case Study 2: Industrial Application Risks

Research exploring the use of TIDP as a stabilizer in polymer production highlighted concerns regarding potential leaching into consumer products. The study indicated that while TIDP itself showed low toxicity, its degradation products could pose risks if they accumulate in biological systems over time .

Propriétés

IUPAC Name |

tris(8-methylnonyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNBHNWMHJNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881235 | |

| Record name | Tris(8-methylnonyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25448-25-3, 124129-26-6 | |

| Record name | Triisodecyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(8-methylnonyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisodecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISODECYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal synthesis conditions for Triisodecyl Phosphite according to the research?

A1: The research paper outlines the optimal synthesis conditions for Triisodecyl Phosphite using a direct esterification method with isodecyl alcohol and phosphorus trichloride (PCl3) []. The study identifies pyridine as the preferred HCl acceptor and benzene as the solvent. Through an orthogonal experiment, the researchers determined the following optimal synthesis conditions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.